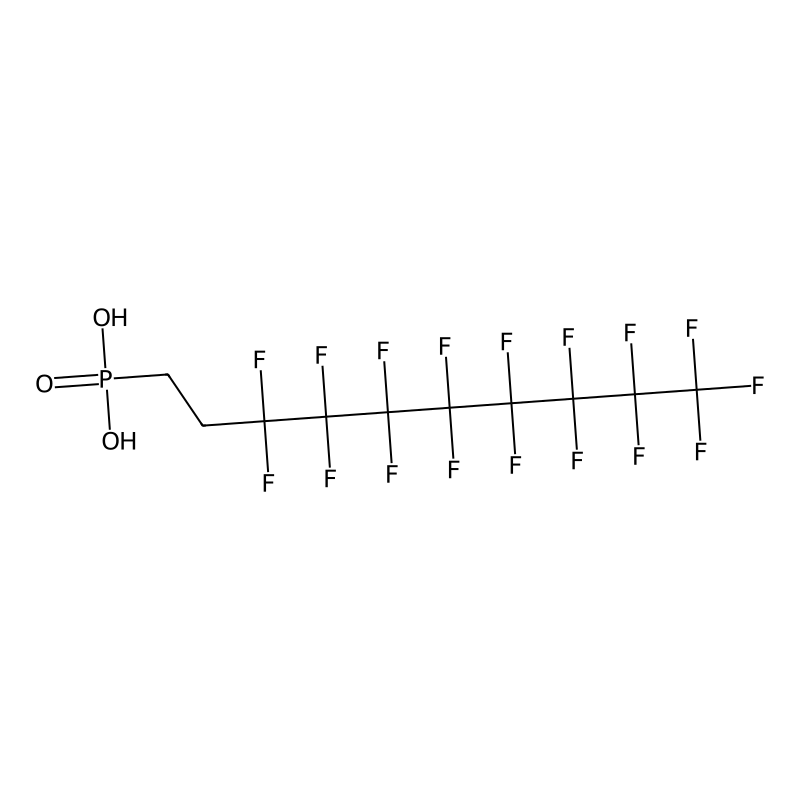

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is being investigated for its ability to modify the surface properties of materials, particularly metal oxides like alumina. Studies have shown that this compound can form self-assembled monolayers on the material surface, creating a thin layer with unique characteristics [].

- Omniphobic Coatings: One area of interest is the development of omniphobic surfaces that repel both water and oil. (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid coatings exhibit promising repellency properties due to the combined effects of the perfluorinated chain and the phosphonic acid head group [].

Material Science

Research is also exploring the potential use of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid in the development of new materials with specific functionalities. The ability of this molecule to bind to metal ions makes it a candidate for applications such as:

- Flame Retardants: The incorporation of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid into polymers is being studied for its flame retardant properties.

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is a fluorinated phosphonic acid characterized by its unique structure that incorporates a long perfluorinated carbon chain. Its molecular formula is , and it has a CAS number of 80220-63-9. This compound features a phosphonic acid functional group, which is known for its strong binding properties to metal surfaces and its potential applications in various fields, including materials science and biochemistry .

The presence of fluorine atoms in the structure imparts unique hydrophobic properties, making it suitable for applications requiring water-repellent characteristics. The phosphonic acid group allows for robust adhesion to surfaces, enhancing its utility in coatings and surface treatments .

The chemical behavior of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is primarily influenced by its phosphonic acid group. It can undergo deprotonation to form phosphonate anions under basic conditions. The compound can also participate in various reactions typical of phosphonic acids, such as:

- Formation of Metal Complexes: The phosphonic acid group can chelate with metal ions, forming stable complexes.

- Reactivity with Alcohols: It can react with alcohols to form esters, which are useful in synthesizing more complex molecules.

- Hydrolysis: Under certain conditions, it may hydrolyze to yield phosphate species .

The synthesis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid can be achieved through several methods:

- Dealkylation of Dialkyl Phosphonates: This method involves treating dialkyl phosphonates with strong acids or bases to yield the corresponding phosphonic acids.

- Hydrolysis of Phosphonodiamides: This involves the hydrolysis of precursors containing phosphorus-nitrogen bonds.

- Direct Phosphorylation Methods: Utilizing phosphorus trichloride or phosphorus oxychloride in reactions with fluorinated alcohols can also yield this compound .

(1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid has several notable applications:

- Surface Coatings: Due to its hydrophobic nature and strong adhesion properties, it is used in creating protective coatings for metals and other substrates.

- Biochemical Research: Its ability to mimic phosphate groups makes it useful in studying biological processes involving phosphorylation.

- Fluorinated Materials: It is employed in the development of advanced materials that require unique surface properties .

Research into the interactions of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid with various substrates has shown that it can effectively form self-assembled monolayers on surfaces such as aluminum oxide. These interactions enhance the hydrophobicity and corrosion resistance of coated materials. Studies have demonstrated that thermal annealing can improve the stability and durability of these coatings under environmental stressors .

Several compounds share structural or functional similarities with (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (Perfluorooctyl)phosphonic acid | C8HF17O3P | Shorter carbon chain; less hydrophobic |

| (Tridecafluoroethyl)phosphonic acid | C13HF27O3P | Longer carbon chain; higher hydrophobicity |

| (Fluoroalkyl)phosphonic acid | CnHF(2n+1)O3P | Varies based on carbon chain length; diverse applications |

| (Alkyl)phosphonic acids | CnH(2n+1)O3P | Non-fluorinated; different surface properties |

The unique aspect of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid lies in its combination of a long perfluorinated chain with a phosphonic acid group, which provides exceptional water repellency and adhesion characteristics not found in non-fluorinated analogs or those with shorter fluorinated chains .

The compound (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid is formally designated by its IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylphosphonic acid (CAS 80220-63-9). This nomenclature derives from the following structural features:

| Component | Description |

|---|---|

| Parent Chain | A decyl chain (10-carbon backbone) terminated by a phosphonic acid group. |

| Fluorination Pattern | Seventeen fluorine atoms distributed across carbons 3–10 of the decyl chain. |

| Substituent Positioning | Fluorine atoms occupy all positions from C3 to C10, with none on C1 or C2. |

The compound’s molecular formula is C₁₀H₆F₁₇O₃P, with a molecular weight of 528.0995 g/mol. The structural architecture comprises a perfluorinated alkyl chain (C₁₀F₁₇) covalently linked to a phosphonic acid group (PO₃H₂) via a CH₂–CH₂ bridge.

Synonyms and Identifiers

Key synonyms and identifiers include:

- Depositor-Supplied Synonyms: (1H,1H,2H,2H-Heptadecafluorodecyl)phosphonic Acid

- Alternative Names: ((Perfluorooctyl)ethyl)phosphonic acid, 8:2 FTPA

- Registry Numbers: PubChem CID 22630493, MDL No. MFCD19105612

Electronic Configuration and Hybridization Patterns

The phosphorus atom in the phosphonic acid group adopts sp³ hybridization, consistent with its tetrahedral geometry. This configuration arises from the four bonding interactions:

- Three P–O bonds: Two hydroxyl groups (-OH) and one double-bonded oxygen (P=O).

- One P–C bond: Connecting the phosphorus to the perfluorinated decyl chain.

Key Bonding Features

The perfluorinated chain’s electronic environment does not directly influence the phosphorus’s hybridization but contributes to the compound’s hydrophobicity and stability.

Conformational Analysis of Perfluorinated Alkyl Chains

Perfluorinated alkyl chains exhibit distinct conformational preferences due to steric and electronic factors. For (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid, the decyl chain adopts a helical conformation under ambient conditions, as observed in analogous perfluoroalkyl systems.

Structural Determinants of Helicity

Fluorine’s Steric and Electronic Effects:

Comparative Conformational Behavior:

| Property | Perfluorocarbon Chain | Hydrocarbon Chain |

|---|---|---|

| Preferred Conformation | Helical or extended (low curvature) | Random coil or disordered states |

| Rigidity | High (due to C–F bond rigidity) | Low (C–H bond flexibility) |

| Packing Tendency | Bilayer or cylindrical micelles | Spherical micelles |

Source: Computational and experimental studies on perfluoroalkyl chain conformations.

Experimental Evidence for Helicity

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid through its unique multinuclear spectral signatures. The compound exhibits distinctive resonance patterns across three magnetically active nuclei that enable unambiguous identification and purity assessment [1] [2].

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid displays characteristic signals reflecting the limited hydrogen content in this heavily fluorinated structure [1] [2]. The most significant proton resonances appear as two distinct triplets in the aliphatic region. The downfield triplet at 2.8-3.2 parts per million corresponds to the two protons on the carbon directly bonded to phosphorus (CH₂-P), exhibiting a characteristic two-bond phosphorus-hydrogen coupling constant of 18-22 hertz [2] [3]. This coupling pattern provides definitive evidence for the direct phosphorus-carbon connectivity.

The second prominent triplet appears upfield at 2.4-2.8 parts per million, assigned to the two protons on the carbon adjacent to the perfluoroalkyl chain (CH₂-CF₂). This signal demonstrates three-bond hydrogen-fluorine coupling with coupling constants of 22-25 hertz, confirming the proximity to the fluorinated segment [2] [4]. The integration ratio of these signals confirms the 2:2 stoichiometry of protons in the molecule.

¹⁹F Nuclear Magnetic Resonance Characterization

The fluorine-19 nuclear magnetic resonance spectrum provides the most detailed structural information due to the extensive fluorination of the alkyl chain [4] [2]. The spectrum exhibits multiple distinct regions corresponding to different fluorine environments within the perfluoroalkyl segment. The terminal trifluoromethyl group (CF₃) appears as a characteristic triplet at -81.5 to -82.0 parts per million with three-bond fluorine-fluorine coupling constants of 10-12 hertz [4] [2].

The internal perfluoromethylene groups (CF₂) generate complex multiplet patterns spanning -119 to -127 parts per million, reflecting the multiple magnetically inequivalent fluorine environments within the chain [4] [2]. The CF₂ group adjacent to the aliphatic segment displays a distinct triplet at -110 to -115 parts per million with coupling constants of 12-15 hertz, providing clear evidence for the perfluoroalkyl-alkyl junction [4] [2].

Quantitative fluorine-19 nuclear magnetic resonance analysis enables precise determination of compound purity and detection of fluorinated impurities or degradation products. The integration of fluorine signals must account for the seventeen fluorine atoms per molecule, with the terminal CF₃ contributing three fluorines and seven internal CF₂ groups contributing fourteen fluorines [4] [2].

³¹P Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 nuclear magnetic resonance provides unambiguous identification of the phosphonic acid functionality and its protonation state [5] [6]. The phosphonic acid group exhibits a characteristic singlet at 28-31 parts per million, consistent with typical chemical shift ranges for organophosphonic acids [5] [6] [2]. This chemical shift position falls within the expected range for carbon-phosphorus bonded phosphonic acids and provides clear differentiation from phosphate esters or other phosphorus-containing functional groups [5] [6].

The phosphorus chemical shift demonstrates pH-dependent behavior reflecting the protolysis equilibria of the phosphonic acid group. Under acidic conditions, the fully protonated form predominates, while basic conditions favor deprotonated phosphonate species [3] [2]. The phosphorus resonance serves as a sensitive probe for determining the degree of ionization and binding interactions with metal surfaces or other substrates [7] [2].

X-ray Photoelectron Spectroscopy of Surface-Bound Species

X-ray photoelectron spectroscopy analysis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid provides detailed information about surface binding mechanisms and chemical state characterization when adsorbed on various substrates [7] [8]. The technique enables quantitative analysis of elemental composition and chemical bonding environments through examination of core electron binding energies.

Carbon 1s Spectral Analysis

The carbon 1s photoelectron spectrum exhibits multiple components reflecting the diverse carbon environments within the molecule [7] [8]. The dominant peak at 284.8 electron volts corresponds to the aliphatic carbon atoms in the CH₂-CH₂ segment, representing 80-85% of the total carbon signal intensity [7] [8]. This assignment is consistent with standard hydrocarbon reference values and provides an internal calibration for binding energy measurements.

The perfluoroalkyl carbons generate characteristic high binding energy signals at 291-293 electron volts due to the strong electron-withdrawing effect of fluorine substitution [7] [8]. These peaks account for 10-15% of the carbon signal intensity and enable quantitative assessment of the fluorinated segment integrity. The carbon bonded directly to phosphorus appears at 286.1 electron volts with 5-8% relative intensity, shifted downfield due to the electronegativity of the phosphorus center [7] [8].

Fluorine 1s Binding Energy Measurements

The fluorine 1s photoelectron signal appears as a single peak at 688.5 electron volts, characteristic of carbon-fluorine bonds in perfluoroalkyl structures [7] [8]. The absence of multiple fluorine signals indicates uniform fluorine environments throughout the perfluoroalkyl chain and confirms the structural integrity of the fluorinated segment. Quantitative analysis of fluorine-to-phosphorus intensity ratios enables assessment of molecular stoichiometry and surface coverage density [7] [8].

Phosphorus 2p Core Level Analysis

The phosphorus 2p photoelectron spectrum provides critical information about phosphonic acid binding modes and chemical states [7] [8]. The phosphorus 2p₃/₂ signal exhibits two distinct components: the primary peak at 133.9 electron volts corresponding to phosphonate groups bound to surfaces (65-70% intensity), and a higher binding energy component at 135.0 electron volts attributed to phosphoryl (P=O) functionalities (30-35% intensity) [7] [8].

The relative intensities of these phosphorus components indicate the predominant surface binding mode. The prevalence of the lower binding energy component suggests bidentate surface attachment through deprotonated phosphonate oxygen atoms, while retention of the phosphoryl signal indicates that the P=O group remains unbound to the surface [7] [8] [9]. This binding pattern is consistent with theoretical predictions for phosphonic acid adsorption on metal oxide surfaces.

Oxygen 1s Spectral Deconvolution

The oxygen 1s photoelectron spectrum displays two primary components reflecting different oxygen environments within the phosphonic acid group [7] [8]. The higher binding energy peak at 532.1 electron volts (25-30% intensity) corresponds to the phosphoryl oxygen (P=O), while the lower binding energy signal at 531.1 electron volts (70-75% intensity) represents oxygen atoms in P-O-H or deprotonated P-O⁻ environments [7] [8].

The intensity distribution between these oxygen signals provides quantitative information about the degree of phosphonic acid deprotonation and surface binding. The predominance of the lower binding energy component indicates significant deprotonation upon surface adsorption, consistent with the formation of metal-oxygen-phosphorus bonds [7] [8] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid under electrospray ionization conditions reveals characteristic fragmentation pathways that enable structural confirmation and quantitative analysis [10] [11]. The negative ion mode provides optimal sensitivity for this acidic compound, generating the deprotonated molecular ion [M-H]⁻ at m/z 527 [10].

Molecular Ion Formation and Stability

The molecular ion [M-H]⁻ at m/z 527 exhibits moderate stability under standard collision-induced dissociation conditions, accounting for 15-20% of the total ion current [10] [11]. The relatively low abundance of the molecular ion reflects the tendency of perfluoroalkyl phosphonic acids to undergo facile fragmentation processes. Initial fragmentation involves water elimination to generate [M-H₂O-H]⁻ at m/z 509, representing 5-10% of the base peak intensity [10] [11].

Perfluoroalkyl Chain Fragmentation

The dominant fragmentation pathway involves sequential loss of perfluoroalkyl segments from the molecular ion [10] [12]. The initial CF₃ loss generates the fragment ion [M-CF₃-H]⁻ at m/z 463 with 25-30% relative intensity [10]. This fragmentation is followed by systematic elimination of CF₂CF₃ units, producing a homologous series of fragment ions with decreasing mass [10] [12].

The sequential CF₂ loss pattern generates fragment ions at m/z 413 [M-CF₂CF₃-H]⁻ (40-50% intensity), m/z 363 [M-2CF₂CF₃-H]⁻ (60-70% intensity), m/z 313 [M-3CF₂CF₃-H]⁻ (80-90% intensity), and m/z 263 [M-4CF₂CF₃-H]⁻ (100% base peak intensity) [10] [12]. The progressive increase in fragment ion intensity indicates that shorter perfluoroalkyl chains exhibit enhanced stability under collision-induced dissociation conditions.

The fragmentation continues with formation of m/z 213 [M-5CF₂CF₃-H]⁻ (60-80% intensity), representing loss of the majority of the perfluoroalkyl chain while retaining the phosphonic acid functionality and partial alkyl segment [10] [12]. This fragmentation pattern is consistent with the "unzipping" mechanism observed for other perfluoroalkyl compounds, involving sequential C-C bond cleavage initiated by fluorine rearrangement processes [10].

Phosphonate-Specific Fragment Ions

The phosphonic acid group generates characteristic fragment ions that provide definitive structural confirmation [11] [13]. The phosphate anion [PO₃H]⁻ appears at m/z 97 with 80-90% relative intensity, representing direct cleavage of the carbon-phosphorus bond [11] [13]. The reduced phosphate fragment [PO₂H]⁻ at m/z 79 accounts for 40-60% intensity and results from oxygen loss from the phosphate group [11] [13].

These phosphonate-derived fragments serve as diagnostic ions for structural identification and enable differentiation from other organophosphorus compounds such as phosphate esters or phosphinic acids [11] [13]. The intensity ratio between m/z 97 and m/z 79 fragments provides information about the fragmentation mechanism and collision energy optimization requirements [11].

Fragmentation Mechanism Considerations

The observed fragmentation patterns indicate that initial bond cleavage occurs preferentially within the perfluoroalkyl chain rather than at the carbon-phosphorus linkage [10] [12]. This selectivity reflects the relative bond strengths, with carbon-carbon bonds in perfluoroalkyl chains being weaker than carbon-phosphorus bonds due to electronic effects of fluorine substitution [10].

The fragmentation mechanism involves formation of carbocation intermediates stabilized by fluorine substituents, followed by rearrangement and elimination processes [10] [12]. The systematic nature of the CF₂ loss suggests a stepwise fragmentation pathway initiated by fluorine migration and subsequent C-C bond cleavage [10]. This mechanism provides predictable fragmentation patterns that facilitate structural elucidation and quantitative analysis methods development.

Fourier Transform Infrared Analysis of Phosphonic Acid Protolysis States

Fourier transform infrared spectroscopy enables detailed characterization of the protolysis behavior and molecular interactions of (1H,1H,2H,2H-Heptadecafluorodec-1-yl)phosphonic acid across different pH conditions [14] [15] [8]. The technique provides quantitative information about protonation state equilibria and hydrogen bonding interactions through analysis of characteristic vibrational frequencies.

Phosphonic Acid Group Vibrational Analysis

The phosphonic acid functionality exhibits multiple characteristic vibrational modes that serve as sensitive probes for protolysis state determination [14] [15] [8]. The O-H stretching vibration appears as a broad absorption band spanning 3400-3200 cm⁻¹ under acidic conditions when the phosphonic acid exists in its fully protonated form [14] [15]. This band intensity decreases systematically with increasing pH as deprotonation proceeds, providing a quantitative measure of protolysis extent [14] [15].

The phosphoryl (P=O) stretching vibration generates a strong absorption at 1290-1300 cm⁻¹ that exhibits minimal pH dependence, confirming that the P=O bond remains intact throughout the protolysis process [14] [15] [8]. This observation is consistent with stepwise deprotonation of the P-OH groups while maintaining the phosphoryl functionality.

pH-Dependent Vibrational Changes

The P-O stretching vibrations provide the most diagnostic information about phosphonic acid protolysis states [14] [15]. Under neutral to acidic conditions, the P-O stretch appears at 1070-1090 cm⁻¹ with medium intensity [14] [15]. As pH increases and deprotonation occurs, a new band emerges at 960-980 cm⁻¹ corresponding to ionized phosphonate groups (P-O⁻) [14] [15]. The intensity of this band increases progressively with pH, enabling quantitative determination of deprotonation degree.

The P-OH deformation vibration at 920-940 cm⁻¹ exhibits the opposite pH dependence, decreasing in intensity as deprotonation proceeds [14] [15]. This complementary behavior confirms the systematic conversion from protonated to deprotonated forms and provides an independent measure of protolysis extent.

Perfluoroalkyl Segment Vibrational Signatures

The perfluoroalkyl chain generates intense infrared absorptions that remain invariant across pH conditions, serving as internal intensity standards [8]. The C-F stretching vibrations produce very strong absorptions at 1200-1250 cm⁻¹ (CF₂ groups) and 1150-1180 cm⁻¹ (CF₃ group) [8]. These bands exhibit no pH dependence, confirming the chemical inertness of the fluorinated segment under aqueous conditions.

The C-F deformation vibrations at 850-870 cm⁻¹ similarly show no pH sensitivity and provide additional confirmation of perfluoroalkyl chain stability [8]. The invariant nature of these fluorinated signatures enables their use as reference bands for quantitative analysis and normalization procedures.

Hydrogen Bonding and Solvation Effects

The aliphatic C-H stretching vibrations from the CH₂-CH₂ segment appear as weak absorptions at 2960-2940 cm⁻¹ (asymmetric stretch) and 2880-2850 cm⁻¹ (symmetric stretch) [8]. These bands remain essentially unchanged across pH conditions, indicating minimal involvement of the aliphatic segment in protolysis or hydrogen bonding interactions.

The breadth and position of the O-H stretching band provide information about hydrogen bonding environments [14] [15]. Under acidic conditions, the broad nature of this absorption indicates extensive hydrogen bonding between phosphonic acid groups and water molecules. As pH increases and deprotonation occurs, the gradual disappearance of this band reflects the conversion from hydrogen-bonded P-OH groups to ionic phosphonate species.

Quantitative Protolysis Analysis

The systematic pH dependence of specific vibrational bands enables quantitative determination of phosphonic acid protolysis constants [14] [15]. The intensity ratio between protonated (920-940 cm⁻¹) and deprotonated (960-980 cm⁻¹) phosphonate bands provides a direct measure of the protonation equilibrium. Plotting these intensity ratios against pH yields titration curves that enable determination of dissociation constants for the sequential deprotonation processes.

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant